2-Pyrrolidinone, 1-(2-azidobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is a specialized organic compound that features a pyrrolidinone ring substituted with an azidobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- typically involves the acylation of 2-pyrrolidinone with 2-azidobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(2-azidobenzoyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran.
Major Products
Reduction: Formation of 2-Pyrrolidinone, 1-(2-aminobenzoyl)-.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-(2-azidobenzoyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound without the azidobenzoyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
2-Pyrrolidinone, 1-(2-bromobenzoyl)-: A similar compound with a bromobenzoyl group instead of an azidobenzoyl group.
Uniqueness
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it particularly valuable in the synthesis of complex molecules and materials that require precise functionalization.
Properties
CAS No. |
125659-45-2 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(2-azidobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-9-5-2-1-4-8(9)11(17)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
InChI Key |
CDMRDRSOZKAPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.